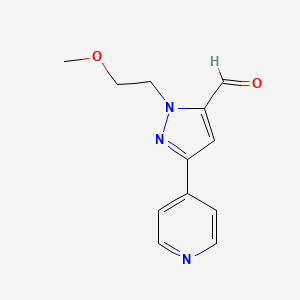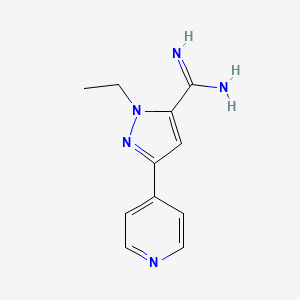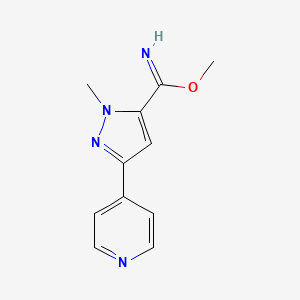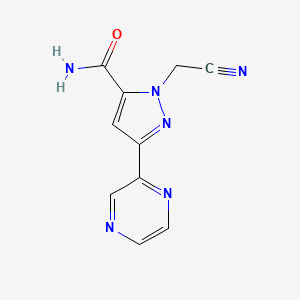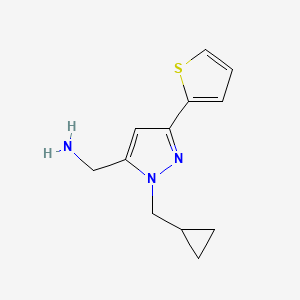
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, also known as CMT, is a novel synthetic compound that has recently been studied for its potential applications in scientific research and laboratory experiments. CMT is a member of the pyrazole family of compounds, which are known for their ability to bind to certain molecules and thus alter their properties and functions. CMT has been found to be particularly effective in targeting molecules involved in a variety of biochemical and physiological pathways, making it a promising tool for a variety of research applications.
Scientific Research Applications
Pharmaceutical Research: Cannabinoid Receptor Antagonists
This compound has been studied for its potential as a selective antagonist of the cannabinoid-1 (CB1) receptor . The CB1 receptor is a significant target in the treatment of obesity, addiction, and pain management. Derivatives of this compound have shown promise in molecular docking studies, indicating high affinity and selectivity for the inactive conformation of the CB1 receptor, which could lead to the development of new therapeutic agents .
Chemical Analysis: Chromatography Standards
Due to its distinct chemical structure, this compound can serve as a standard or reference material in chromatographic analysis techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), aiding in the identification and quantification of similar compounds .
Computational Chemistry: QSAR Modeling
The compound’s structure can be used in Quantitative Structure-Activity Relationship (QSAR) modeling to predict the biological activity of related molecules. This application is crucial in drug design, where predicting the activity of new compounds can save significant time and resources in the drug discovery process .
Analytical Chemistry: Spectroscopy
The compound’s unique structure makes it suitable for spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-visible (UV-Vis) spectroscopy. These studies can provide valuable information about the electronic and structural properties of the compound, which is beneficial for further chemical research and development .
properties
IUPAC Name |
[2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-7-10-6-11(12-2-1-5-16-12)14-15(10)8-9-3-4-9/h1-2,5-6,9H,3-4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXATSWUGALGBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



